molecular formula C18H6Cl4N2O B034295 Solvent Red 135 CAS No. 71902-17-5

Solvent Red 135

Cat. No.: B034295
CAS No.: 71902-17-5
M. Wt: 408.1 g/mol
InChI Key: UBZVRROHBDDCQY-UHFFFAOYSA-N
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Description

Solvent Red 135 is a red dyestuff belonging to the anthraquinone class of dyes. It is known for its excellent light fastness and high thermal stability. This compound is soluble in most aromatic hydrocarbons, ketones, and esters, making it versatile for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 135 is typically synthesized through the esterification reaction of tetrachlorophthalic anhydride and 1,8-naphthylenediamine. The reaction involves mixing these compounds in a reaction device equipped with stirring and reflow equipment. The mixture is then heated to a reflow state and reacted for 8-15 hours. After the reaction, the mixture is filtered, and the filter mass is washed with clear water until the filtrate is neutral. The final product is obtained after drying .

Industrial Production Methods: The industrial production of this compound can be carried out using either the solvent method or the water method. The solvent method uses a polar organic solvent as the reaction medium, resulting in high product vividness but higher production costs due to the need for solvent recovery. The water method uses aqueous hydrochloric acid as the reaction medium, which simplifies product separation and reduces production costs, although the product quality and yield may be lower .

Chemical Reactions Analysis

Types of Reactions: Solvent Red 135 primarily undergoes esterification reactions during its synthesis. It is also involved in various other chemical reactions, including oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various quinone derivatives .

Scientific Research Applications

Solvent Red 135 has a wide range of applications in scientific research and industry:

    Chemistry: Used as a dye for coloring polystyrene, polymethyl methacrylate, and other plastics.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Utilized in the development of diagnostic tools and imaging agents.

    Industry: Applied in the production of inks, coatings, and textiles

Mechanism of Action

The mechanism of action of Solvent Red 135 involves its interaction with molecular targets through its anthraquinone structure. This structure allows it to absorb light and impart color to various substrates. The pathways involved include the formation of stable complexes with polymers and other materials, enhancing their visual properties .

Comparison with Similar Compounds

  • Solvent Red 24
  • Solvent Red 49
  • Solvent Red 111

Comparison: Solvent Red 135 stands out due to its higher thermal stability and excellent light fastness compared to other similar compounds. It also exhibits better solubility in a wide range of solvents, making it more versatile for different applications .

Properties

IUPAC Name

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZVRROHBDDCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041260
Record name C.I. Solvent Red 135
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals
Record name 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro-
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CAS No.

20749-68-2
Record name Solvent Red 135
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20749-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. Solvent Red 135
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Red 135
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Record name 8,9,10,11-tetrachloro-12H-phthaloperin-12-one
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Record name SOLVENT RED 135
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